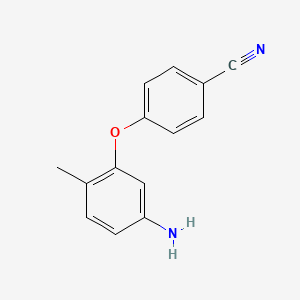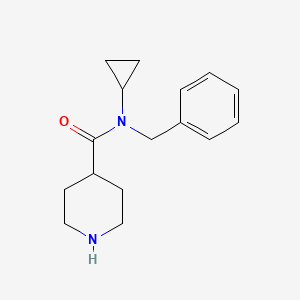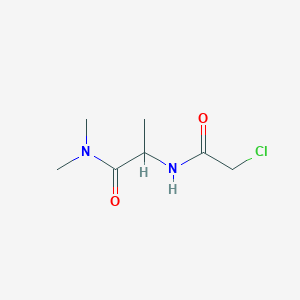![molecular formula C10H19N3O B1371153 {[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1156282-67-5](/img/structure/B1371153.png)
{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine
Übersicht
Beschreibung
{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine is an organic compound with the molecular formula C10H19N3O and a molecular weight of 197.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H19N3O/c1-8-10(7-11-3)9(2)13(12-8)5-6-14-4/h11H,5-7H2,1-4H3 . This indicates that the compound has a pyrazole ring with two methyl groups at positions 3 and 5, a methoxyethyl group at position 1, and a methylamine group attached to the pyrazole ring . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Tumor Cell Lines : Derivatives of this compound were examined for their cytotoxic properties in vitro on tumor cell lines, showing significant activity, especially against the P815 cell line (Kodadi et al., 2007).
Corrosion Inhibition : Bipyrazole compounds, including variants of the specified compound, demonstrated effective inhibition of pure iron corrosion in acidic media, acting as efficient inhibitors (Chetouani et al., 2005).
Antitumor, Antifungal, and Antibacterial Activity : Pyrazole derivatives, structurally similar to the compound , were synthesized and identified for their biological activity against breast cancer and microbes (Titi et al., 2020).
Methyl Methacrylate Polymerization : These compounds were used in the synthesis of mononuclear Co(II), Zn(II), and Cd(II) complexes for polymerizing methyl methacrylate, yielding poly(methylmethacrylate) with varied molecular weights (Shin et al., 2016).
Antibacterial Activity : Certain derivatives of this compound, integrated into different heterocyclic structures, exhibited notable antibacterial activity against several bacterial species (Al-Smaisim, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Wirkmechanismus
Target of Action
The primary targets of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine are currently unknown . This compound is a derivative of 2-methoxyethylamine , which is used as a reagent in the preparation of lipid-like materials for delivery of RNAi therapeutics .
Mode of Action
Based on its structural similarity to 2-methoxyethylamine, it may interact with its targets through substitution reactions with phosphoimidazolide-activated derivatives of nucleosides .
Biochemical Pathways
It’s worth noting that 2-methoxyethylamine, a structurally similar compound, has been studied in the context of reaction kinetics with guanosine 5′-phospho-2-methylimidazolide .
Pharmacokinetics
Given its structural similarity to 2-methoxyethylamine, it’s likely that it shares similar pharmacokinetic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8°C to maintain its stability .
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-8-10(7-11-3)9(2)13(12-8)5-6-14-4/h11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAARAINTMTXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)








